3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one is a complex organic compound characterized by multiple hydroxyl groups attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one typically involves multi-step organic reactions. One common method involves the hydroxylation of a furan derivative under controlled conditions. The reaction conditions often include the use of strong oxidizing agents and catalysts to ensure the selective addition of hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the hydroxyl groups, potentially converting them into other functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological pathways and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
Mechanism of Action
The mechanism by which 3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. This compound may also act as an antioxidant, neutralizing free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxy-5-methoxybenzaldehyde: Another hydroxylated compound with similar functional groups but different structural arrangement.
5-Hydroxy-2-furaldehyde: Shares the furan ring structure but with different substituents.
Uniqueness
3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)furan-2(5H)-one is unique due to its specific arrangement of hydroxyl groups and the presence of a trihydroxypropyl side chain. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
26566-39-2 |
---|---|
Molecular Formula |
C7H10O7 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
(2R)-3,4-dihydroxy-2-[(1S,2S)-1,2,3-trihydroxypropyl]-2H-furan-5-one |
InChI |
InChI=1S/C7H10O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-3,6,8-12H,1H2/t2-,3-,6+/m0/s1 |
InChI Key |
ILBBPBRROBHKQL-SFCRRXBPSA-N |
SMILES |
C(C(C(C1C(=C(C(=O)O1)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O)O |
Canonical SMILES |
C(C(C(C1C(=C(C(=O)O1)O)O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Glucoascorbic acid, L-; L-Glucoascorbic acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.